16α-Hydroxycorticosterone 11-Acetate
Description
Properties
Molecular Formula |
C₂₃H₃₂O₆ |
|---|---|
Molecular Weight |
404.5 |
Origin of Product |
United States |
Structural Characterization and Stereochemistry in Academic Research
Defining the 16α-Hydroxyl and 11-Acetate Moieties
16α-Hydroxycorticosterone 11-Acetate is a synthetically derived corticosteroid, a class of steroid hormones produced in the adrenal cortex. Its fundamental structure is based on the 21-carbon steroid nucleus of its parent compound, corticosterone (B1669441). The specific nomenclature of this compound denotes two critical chemical modifications to the corticosterone backbone: the addition of a hydroxyl group at the 16th carbon position and an acetate (B1210297) group at the 11th carbon position.
The steroid core, known as cyclopentanoperhydrophenanthrene, consists of four fused rings labeled A, B, C, and D. wikipedia.org The numbering of the carbon atoms within this structure is standardized, allowing for precise identification of functional group locations. wikipedia.org
The 16α-Hydroxyl Moiety : This refers to a hydroxyl (-OH) group attached to the 16th carbon atom, which is part of the five-membered D-ring. The designation "α" (alpha) is a stereochemical descriptor, indicating that the hydroxyl group is oriented below the plane of the steroid ring system. This specific spatial arrangement is crucial, as the alternative "β" (beta) configuration, oriented above the plane, would result in a different compound with distinct biological properties. The introduction of a hydroxyl group at the 16α position is known to enhance the anti-inflammatory activity of corticosteroids. britannica.com
The 11-Acetate Moiety : This describes an acetate group (-OCOCH₃) attached to the 11th carbon atom, located in the C-ring. In the parent corticosterone, this position is occupied by a hydroxyl group. The process of acetylation, replacing the hydrogen of the hydroxyl group with an acetyl group, converts the alcohol into an ester. This modification can influence the compound's stability and how it is metabolized. Glucocorticoid activity is conferred by the presence of a hydroxyl group at carbon 11; if a ketone group occupies this position, the drug has reduced activity until it is activated by hepatic metabolism. derangedphysiology.com
These specific chemical additions to the corticosterone structure create the unique identity and properties of this compound.
Importance of Stereochemistry at C-16 and C-11 in Steroid Function and Metabolism
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a steroid's biological activity, including its ability to bind to receptors and its subsequent metabolic fate. firsthope.co.in In this compound, the specific configurations at carbons 16 and 11 are paramount.
Stereochemistry at C-16: The orientation of the hydroxyl group at the 16th carbon significantly impacts the anti-inflammatory potency and mineralocorticoid (salt-retaining) activity of the steroid.
Enhanced Anti-inflammatory Activity : The presence of a 16α-hydroxyl group is a structural feature known to enhance the anti-inflammatory properties of corticosteroids while reducing their salt-retaining effects. britannica.com This modification is a key strategy in the design of synthetic steroids to maximize therapeutic benefit and minimize side effects.
Metabolic Stability : Hydroxylation at the 16α-position can influence the metabolic pathway of the steroid. The addition of this polar hydroxyl group generally increases water solubility, which facilitates urinary excretion of the compound and its metabolites. nih.gov The chemical synthesis of 16α-hydroxysteroids can be challenging due to their complex structure and multiple stereocenters. nih.gov However, specific enzymes, such as cytochrome P450 monooxygenases, can catalyze this hydroxylation in a regio- and stereospecific manner. nih.gov
Stereochemistry at C-11: The functional group at the C-11 position is crucial for glucocorticoid activity.
Receptor Binding and Activity : A hydroxyl group at the 11β position is a key feature for potent glucocorticoid activity. derangedphysiology.com In the case of the 11-acetate derivative, the ester must be cleaved (hydrolyzed) to release the active 11β-hydroxyl form to bind effectively to the glucocorticoid receptor. This conversion can occur in the body, making the acetate form a prodrug of the active compound.
Metabolic Conversion : The C-11 position is a site of metabolic activity. The enzyme 11β-hydroxysteroid dehydrogenase can interconvert the active 11β-hydroxyl form (like cortisol) and the inactive 11-keto form (like cortisone). derangedphysiology.com While the 11-acetate group is not directly part of this interconversion, its presence and subsequent hydrolysis are critical steps preceding such metabolic transformations.
The precise stereochemistry at both C-16 and C-11 in this compound is therefore not arbitrary but is a result of targeted chemical design to modulate its biological function and metabolic profile.
Relationship to Parent Corticosterone and Related Steroids
This compound belongs to the family of corticosteroids and is structurally derived from corticosterone. Understanding its relationship to corticosterone and other related steroids provides context for its function.
Parent Compound: Corticosterone Corticosterone is a 21-carbon steroid hormone produced in the adrenal cortex. wikipedia.org In many species, including rodents, it is the primary glucocorticoid, analogous to cortisol in humans. nih.gov Corticosterone itself has both glucocorticoid and mineralocorticoid properties, though its potency in humans is weak compared to cortisol. wikipedia.org It serves as a crucial intermediate in the biosynthetic pathway that produces aldosterone (B195564), a potent mineralocorticoid. wikipedia.org
| Compound | Key Structural Features | Primary Role in Humans |
|---|---|---|
| Corticosterone | 11β-hydroxyl, 21-hydroxyl | Intermediate in aldosterone synthesis; weak glucocorticoid/mineralocorticoid activity. wikipedia.org |
| Cortisol | 11β-hydroxyl, 17α-hydroxyl, 21-hydroxyl | Primary glucocorticoid, regulating metabolism and immune function. nih.gov |
| This compound | 11-acetate, 16α-hydroxyl, 21-hydroxyl | Synthetic corticosteroid with potentially modified anti-inflammatory activity. |
Related Synthetic Steroids: The structural modifications seen in this compound are common in the development of synthetic corticosteroids with tailored properties.
Prednisolone and Dexamethasone : These are other examples of synthetic corticosteroids where modifications to the basic steroid structure lead to enhanced anti-inflammatory effects. For instance, dexamethasone includes a 16α-methyl group and a fluorine atom at the 9α position, dramatically increasing its glucocorticoid potency. britannica.comwikipedia.org
Acetate Esters : The use of an acetate ester at various positions (e.g., C-21 in hydrocortisone (B1673445) acetate or prednisolone acetate) is a frequent strategy. nih.govwikipedia.org Esterification can alter the solubility and absorption rate of the steroid, effectively creating a prodrug that is hydrolyzed to the active form within the body.
The study of this compound and its derivatives provides insight into the structure-activity relationships of corticosteroids, demonstrating how specific chemical alterations to the natural corticosterone template can result in compounds with distinct and potentially more potent therapeutic properties.
Biosynthetic and Biotransformational Pathways of 16α Hydroxycorticosterone 11 Acetate
Hypothesized Precursors and Precursor-Product Relationships within Steroidogenesis
The formation of 16α-Hydroxycorticosterone 11-Acetate is predicated on the foundational pathways of steroid biosynthesis. All steroid hormones are derived from a common precursor, cholesterol. youtube.comyoutube.com The synthesis of the corticosterone (B1669441) backbone involves a series of enzymatic reactions primarily occurring in the adrenal cortex. youtube.comnih.gov
Potential Role of Corticosterone Derivatives as Substrates
The principal precursor for this compound is corticosterone. The biosynthesis of corticosterone begins with cholesterol's conversion to pregnenolone, a rate-limiting step catalyzed by the enzyme CYP11A1 (also known as P450scc) in the mitochondria. researchgate.netnih.govnih.gov Pregnenolone is then converted to progesterone (B1679170). In the aldosterone (B195564) and corticosterone synthesis pathway, progesterone is hydroxylated at the 21st carbon position to form 11-deoxycorticosterone. youtube.commedlineplus.gov The final step in corticosterone synthesis is the 11β-hydroxylation of 11-deoxycorticosterone, a reaction catalyzed by the enzyme CYP11B1 (steroid 11β-hydroxylase). medlineplus.govwikipedia.org In some cases, CYP11B2 (aldosterone synthase) can also perform this conversion. wikipedia.orgmedlineplus.gov Therefore, corticosterone serves as the direct substrate for the subsequent hydroxylation and acetylation reactions that yield the final compound.
Consideration of 16α-Hydroxylation as a Key Step
A crucial modification in the formation of this compound is the introduction of a hydroxyl group at the 16α position of the steroid's D-ring. This reaction, known as 16α-hydroxylation, is a key metabolic step for many steroids, including estrogens and androgens. youtube.comrupahealth.com In humans, members of the Cytochrome P450 family, particularly CYP3A4, are known to catalyze the 16α-hydroxylation of various endogenous steroid hormones. rupahealth.comjst.go.jp Microbial P450 enzymes, such as CYP154C3 from Streptomyces griseus, also demonstrate the ability to perform 16α-hydroxylation on a broad range of steroids, highlighting the significance of this enzymatic function in steroid modification. nih.gov The introduction of this hydroxyl group significantly alters the biological properties of the parent steroid.
Enzymatic Acetylation at C-11
The final step in the formation of this compound is the acetylation of the hydroxyl group at the C-11 position. Corticosterone naturally possesses an 11β-hydroxyl group. The addition of an acetate (B1210297) group to this position results in an ester. While acetylation is a common biochemical reaction, specific endogenous enzymatic acetylation at the C-11 position of corticosteroids is not a well-documented major pathway in human steroidogenesis. Synthetic acetate esters of corticosteroids, such as hydrocortisone (B1673445) acetate and cortisone (B1669442) acetate, are widely used in pharmacology. nih.govnih.gov Therefore, it is hypothesized that the 11-acetate form of 16α-hydroxycorticosterone is more likely a synthetic derivative or a minor, specific metabolic product rather than a result of a primary, high-flux biosynthetic pathway.
Enzymatic Systems Involved in Hydroxylation
The synthesis and metabolism of corticosteroids are heavily reliant on a superfamily of enzymes known as Cytochrome P450 monooxygenases and on hydroxysteroid dehydrogenases. These enzymes exhibit remarkable regioselectivity and stereoselectivity, ensuring the precise modifications required to produce a diverse array of steroid hormones.
Cytochrome P450 Monooxygenases and their Regioselectivity and Stereoselectivity (e.g., CYP3A4, CYP11A1, CYP11B1, CYP11B2)
Cytochrome P450 (CYP) enzymes are central to steroid biosynthesis and metabolism. researchgate.net They are heme-containing proteins that catalyze a variety of oxidative reactions, including the hydroxylation of steroids at specific carbon atoms. researchgate.net
CYP11A1 (P450scc): Located in the inner mitochondrial membrane, CYP11A1 initiates steroidogenesis by catalyzing the side-chain cleavage of cholesterol to produce pregnenolone. nih.govpatsnap.com This reaction involves sequential hydroxylations at C22 and C20, followed by the cleavage of the bond between these two carbons. researchgate.netnih.gov Its action is the committed step for the production of all steroid hormones. researchgate.netnih.gov
CYP11B1 (Steroid 11β-hydroxylase): This mitochondrial enzyme is crucial for the synthesis of glucocorticoids. wikipedia.org It exhibits high regioselectivity, specifically catalyzing the hydroxylation at the 11β-position. Its primary function in the adrenal cortex's zona fasciculata is to convert 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone. medlineplus.govwikipedia.orgnih.gov
CYP11B2 (Aldosterone Synthase): Found in the zona glomerulosa of the adrenal cortex, CYP11B2 is responsible for the final steps of aldosterone synthesis. wikipedia.orgoup.com It is a unique enzyme that sequentially performs 11β-hydroxylation, 18-hydroxylation, and 18-oxidation of deoxycorticosterone to produce aldosterone. wikipedia.orgmedlineplus.govnih.gov While it shares 93% amino acid identity with CYP11B1, its distinct multifunctional activity is critical for mineralocorticoid production. nih.govoup.com
CYP3A4: This is one of the most abundant P450 enzymes in the human liver and is responsible for the metabolism of a vast number of xenobiotics and endogenous compounds, including steroids. oup.comnih.govnih.gov CYP3A4 is known for its broad substrate specificity and can catalyze hydroxylations at multiple positions on the steroid nucleus, including 6β- and 16α-hydroxylation. jst.go.jpmdpi.com It is the most likely candidate enzyme for catalyzing the 16α-hydroxylation of corticosterone to form 16α-hydroxycorticosterone.
| Enzyme | Location | Function in Steroidogenesis | Substrate(s) | Product(s) |
|---|---|---|---|---|
| CYP11A1 | Mitochondria | Initiates steroidogenesis by side-chain cleavage | Cholesterol | Pregnenolone |
| CYP11B1 | Mitochondria | 11β-hydroxylation | 11-Deoxycorticosterone | Corticosterone |
| CYP11B2 | Mitochondria | 11β-hydroxylation, 18-hydroxylation, 18-oxidation | Deoxycorticosterone | Corticosterone, Aldosterone |
| CYP3A4 | Endoplasmic Reticulum (Liver, etc.) | Steroid metabolism, including 16α-hydroxylation | Corticosterone (hypothesized) | 16α-Hydroxycorticosterone (hypothesized) |
Hydroxysteroid Dehydrogenases (HSDs) in Related Steroid Metabolism
Two key isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD) modulate the activity of corticosteroids:
11β-HSD1: This enzyme is predominantly found in glucocorticoid target tissues like the liver and adipose tissue. It primarily acts as a reductase, converting inactive cortisone to active cortisol (and likely 11-dehydrocorticosterone (B106187) to corticosterone), thereby amplifying glucocorticoid action at a local level. nih.govresearchgate.net
11β-HSD2: This isoform is crucial in mineralocorticoid target tissues such as the kidney. It acts exclusively as a dehydrogenase, inactivating cortisol to cortisone. nih.govresearchgate.net This prevents cortisol from binding to and activating the mineralocorticoid receptor, a mechanism essential for preventing hypertension. nih.gov
The balance of these HSD activities tightly regulates the local concentration and availability of active corticosteroids like corticosterone, which in turn influences the amount of substrate available for further metabolism, including potential 16α-hydroxylation.
| Enzyme | Primary Function | Typical Reaction | Physiological Role |
|---|---|---|---|
| 11β-HSD1 | Reductase | Cortisone → Cortisol | Amplifies local glucocorticoid action |
| 11β-HSD2 | Dehydrogenase | Cortisol → Cortisone | Protects mineralocorticoid receptor from cortisol |
Enzymatic Systems Involved in Acetylation/Deacetylation
The presence of the 11-acetate ester functional group on the 16α-Hydroxycorticosterone backbone implicates both acetyltransferase and esterase enzymes in its lifecycle. While acetylation is often a synthetic modification, deacetylation is a critical first step in its metabolic activation and clearance in biological systems.
Putative Acetyltransferase Enzymes
The acetylation of corticosteroids at the C-11 hydroxyl group is typically a result of synthetic organic chemistry designed to modify the compound's pharmacokinetic properties, such as absorption or duration of action. There is a notable lack of evidence in published literature for specific endogenous acetyltransferase enzymes that catalyze the acetylation of 16α-hydroxycorticosterone to form its 11-acetate derivative in vivo. The acetylation of steroid molecules should be distinguished from the acetylation of steroid receptors (like the glucocorticoid receptor), which is a mechanism for regulating receptor activity and involves enzymes such as p300/CBP. researchgate.netnih.gov This latter process affects hormonal signaling rather than the metabolic pathway of the steroid compound itself. Therefore, the 11-acetate form is primarily considered a xenobiotic or a synthetically derived pro-drug, which must first be hydrolyzed to exert its biological effects.
Esterase Activity in Deacetylation (e.g., related to cortisol monoacetate hydrolysis)
Once introduced into a biological system, the primary metabolic step for this compound is the hydrolysis of its acetate ester bond to release the active parent compound, 16α-Hydroxycorticosterone. This reaction is catalyzed by esterases, particularly carboxylesterases, which are abundant in the liver and also present in blood plasma and other tissues. nih.govnih.gov
Research on the hydrolysis of other corticosteroid acetates, such as hydrocortisone acetate (HCAC), provides a strong model for this process. Studies in rat liver microsomes have identified a specific "HCAC esterase" that operates at a pH of 8.0. nih.gov This research distinguished at least three different hepatic carboxylesterases involved in hydrolyzing steroid esters, indicating a degree of specificity. nih.gov The activity of these esterases can be influenced by various factors, including species differences and induction by certain compounds like phenobarbital. nih.gov In human plasma, enzymes such as butyrylcholinesterase and acetylcholinesterase are generally not effective against this type of ester linkage, suggesting that hepatic esterases are the primary drivers of deacetylation. nih.gov The rapid hydrolysis by liver esterases is a common feature for ester-containing drugs, effectively converting them into their active form. nih.gov
Table 1: Research Findings on Esterases Involved in Corticosteroid Acetate Hydrolysis
| Enzyme/System | Substrate Studied | Location | Key Findings | Reference |
|---|---|---|---|---|
| HCAC Esterase (Carboxylesterase) | Hydrocortisone Acetate (HCAC) | Rat Liver Microsomes | Optimal activity at pH 8.0; distinct from enzymes that hydrolyze hydrocortisone hemisuccinate. | nih.gov |
| Porcine Liver Esterase | Esmolol (a beta-blocker with an ester linkage) | In Vitro | Demonstrated time- and concentration-dependent hydrolysis of the ester bond, inactivating the drug. | nih.gov |
| Human Serum/RBC Esterases | Esmolol | In Vitro (Human Serum/RBCs) | Butyrylcholinesterase and acetylcholinesterase showed no significant hydrolytic activity. | nih.gov |
Metabolic Fate and Downstream Metabolites of this compound in Biological Systems (In Vitro and In Vivo Research Models)
Following deacetylation to 16α-Hydroxycorticosterone, the molecule undergoes further metabolism along pathways established for corticosteroids. These transformations primarily aim to increase water solubility to facilitate urinary and biliary excretion. nih.gov The main routes are Phase II conjugation reactions (glucuronidation and sulfation) and further Phase I oxidative or reductive transformations of the steroid nucleus and side chain. nih.govgfmer.ch
Glucuronidation and Sulfation Pathways
Phase II conjugation is the principal route for inactivating and eliminating corticosteroids. nih.govcas.cz The hydroxyl groups on the 16α-Hydroxycorticosterone molecule, particularly at the C-16 and C-21 positions, are prime targets for these reactions.
Glucuronidation: This is the most common conjugation pathway for steroids. wikipedia.org The reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a hydroxyl group on the steroid. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are highly expressed in the liver. wikipedia.orgtaylorandfrancis.com Studies on other corticosteroids have shown that liver microsomes are effective at glucuronidating various hydroxylated steroids, creating highly water-soluble glucuronide conjugates that are readily excreted in urine. nih.govnih.gov
Sulfation: An alternative conjugation pathway is sulfation, which involves the transfer of a sulfonate group (SO₃⁻) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a steroid hydroxyl group. nih.govnih.gov This reaction is catalyzed by sulfotransferase (SULT) enzymes. cas.cznih.gov Steroid sulfation is a significant metabolic route, and the resulting sulfate (B86663) conjugates are anionic, polar molecules cleared by the kidneys. wikipedia.orgnih.gov While glucuronidation is often the major pathway, sulfation can be significant, especially for specific steroid structures. nih.govunitedchem.com
Table 2: Key Enzymatic Pathways in Steroid Conjugation
| Pathway | Enzyme Family | Cofactor | Primary Location | Resulting Metabolite | Reference |
|---|---|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Liver (microsomes) | Glucuronide conjugate (e.g., 16α-Hydroxycorticosterone-21-glucuronide) | wikipedia.orgnih.gov |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Liver, Adrenal Glands, etc. | Sulfate conjugate (e.g., 16α-Hydroxycorticosterone-21-sulfate) | cas.cznih.govnih.gov |
Further Oxidative or Reductive Transformations
In parallel with conjugation, the steroid structure of 16α-Hydroxycorticosterone can undergo further modifications. These reactions are catalyzed by various oxidoreductases.
11β-Hydroxysteroid Dehydrogenase (HSD11B) Activity: After deacetylation, the newly exposed 11β-hydroxyl group is a substrate for HSD11B enzymes. Specifically, HSD11B2 can oxidize the 11β-hydroxyl group to an 11-keto group, converting the corticosterone derivative into an 11-dehydrocorticosterone (cortisone-type) analogue. nih.govderangedphysiology.com This transformation generally results in a loss of glucocorticoid activity. derangedphysiology.com
A-Ring Reduction: A major metabolic pathway for corticosteroids involves the reduction of the A-ring of the steroid nucleus. nih.gov Enzymes such as 5α-reductase and 5β-reductase convert the Δ⁴-3-keto structure to dihydro and subsequently tetrahydro metabolites. This process significantly reduces the biological activity of the steroid and precedes conjugation.
Side-Chain Metabolism: The C-17 side chain can also be a site of metabolic activity, although this is less common for corticosteroids compared to A-ring reduction and conjugation.
Oxidative Metabolism: Cytochrome P450 enzymes, which are involved in the initial biosynthesis of steroids, also contribute to their catabolism through various hydroxylation reactions. gfmer.chmdpi.com The introduction of additional hydroxyl groups can further modify the compound's properties and prepare it for conjugation. The presence of the 16α-hydroxyl group itself is the result of such an oxidative process during biosynthesis. oup.com
The metabolic fate of this compound is thus a cascade beginning with essential deacetylation, followed by a suite of established corticosteroid metabolic pathways, including conjugation and redox transformations, all geared towards inactivation and elimination from the body.
Analytical Research Methodologies for 16α Hydroxycorticosterone 11 Acetate
Advanced Chromatographic Separations
Chromatographic methods are essential for separating 16α-Hydroxycorticosterone 11-Acetate from other endogenous and exogenous compounds present in biological matrices before detection by mass spectrometry. The choice between gas and liquid chromatography depends on the specific research application, required sensitivity, and the physicochemical properties of the steroid.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a powerful technique for steroid analysis, offering high chromatographic resolution. However, due to the low volatility and thermal instability of corticosteroids like this compound, chemical derivatization is a mandatory prerequisite for analysis. nih.gov This process converts the polar hydroxyl and keto groups into more volatile and thermally stable silyl (B83357) ethers, improving both chromatographic and mass spectral characteristics. fu-berlin.de
The derivatized steroid is then introduced into the GC system, where it is vaporized and separated on a capillary column (e.g., HP-1 column). mdpi.com The separated components enter the mass spectrometer, which provides detailed structural information based on the fragmentation pattern of the molecule upon ionization. fu-berlin.de High-resolution mass spectrometry, such as GC-Orbitrap MS, can provide highly accurate mass measurements, which aids in the confident identification of the compound and its metabolites. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-Ion Mobility-MS) Techniques
In a typical LC-MS/MS workflow, samples are processed and injected into a high-performance liquid chromatography (HPLC) system, often using a reversed-phase column (e.g., C18) for separation. nih.govakjournals.com The separated analyte then flows into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), is measured in the first mass analyzer, fragmented, and the resulting product ions are measured in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations. nih.gov
The integration of ion mobility spectrometry (IMS) with LC-MS adds another dimension of separation based on the size, shape, and charge of the ion. This technique can separate steroid isomers that may not be resolved by chromatography alone, enhancing analytical specificity.
Sample Preparation Techniques for Complex Biological Matrices in Research Settings
Effective sample preparation is critical to remove interfering substances from complex biological samples such as plasma, urine, or tissue homogenates, and to concentrate the target analyte, this compound, prior to analysis.
Extraction and Purification Strategies
The isolation of steroids from natural sources begins with extraction using organic solvents. britannica.com The specific strategy depends on the matrix and the scale of the analysis.
Solvent Extraction: Steroids are typically more soluble in organic solvents than in the aqueous environment of biological tissues. britannica.com A common approach involves liquid-liquid extraction (LLE) using solvents like ethyl acetate (B1210297) or hexane (B92381) after initial sample dehydration with an alcohol. britannica.comnih.gov
Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating steroid samples. It offers more complete extraction recovery for many corticosteroids compared to LLE. nih.gov Cartridges containing a solid adsorbent (e.g., Oasis HLB, C18, or graphitized carbon black) are used to bind the steroid of interest while impurities are washed away. nih.govresearchgate.net The purified steroid is then eluted with a small volume of an appropriate solvent. nih.gov
| Extraction Technique | Principle | Common Application | Advantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent). britannica.com | Initial extraction from biological fluids or tissues. | Simple, well-established method. |
| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent material, impurities are washed away, and the analyte is eluted. nih.gov | Cleanup and concentration of corticosteroids from plasma, urine. nih.gov | High recovery, good reproducibility, potential for automation. nih.gov |
Derivatization for Enhanced Detection in Research Applications (e.g., MO-TMS ether formation)
For GC-MS analysis, derivatization is essential. nih.gov The goal is to replace active hydrogens on polar functional groups with non-polar, thermally stable groups, typically trimethylsilyl (B98337) (TMS) ethers.
A common two-step procedure involves:
Oximation: The keto groups (e.g., at C-3 and C-20) are converted to methoximes (MO) by reacting the steroid with a solution of methoxyamine hydrochloride. This step prevents the formation of multiple enol-TMS derivatives from a single ketone. tandfonline.com
Silylation: The hydroxyl groups are converted to TMS ethers. A variety of silylating reagents are available, often used in combination to ensure complete derivatization of sterically hindered hydroxyl groups. mdpi.comtandfonline.com A powerful mixture may include N,O-bis-(trimethylsilyl)acetamide (BSA), N-trimethylsilylimidazole (TSIM), and trimethylchlorosilane (TMCS). mdpi.com The reaction is typically carried out at elevated temperatures (e.g., 60-100°C) to ensure completion. tandfonline.com
This MO-TMS derivatization process yields a thermostable compound suitable for GC-MS analysis. tandfonline.com
| Derivatization Reagent/Mixture | Target Functional Group(s) | Purpose in Steroid Analysis |
| Methoxyamine HCl (MO) | Ketone groups | Prevents enolization and formation of multiple derivatives. tandfonline.com |
| MSTFA/NH₄I/DTT | Hydroxyl and enol groups | A common mixture for creating TMS derivatives, increasing molecular ion intensity. nih.gov |
| TSIM/BSA/TMCS | Hydroxyl groups | An aggressive reagent mixture to improve derivatization efficiency for sterically hindered glucocorticoids. mdpi.com |
Quantitative Analysis and Method Validation for Research Applications
For research applications, it is crucial that the analytical method used to quantify this compound is thoroughly validated to ensure the reliability and accuracy of the data. Validation protocols assess several key performance characteristics. virginia.edu
Accuracy: The closeness of the measured concentration to the true value. It is often assessed by spike-recovery experiments, where known amounts of the analyte are added to blank matrix samples. Acceptable performance is often considered 80-120% recovery. virginia.edu
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV%) for intra-assay (within-run) and inter-assay (between-run) measurements, with a CV of <20% often being acceptable. virginia.edu
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is confirmed by a high correlation coefficient (R²) for the standard curve. akjournals.com
Sensitivity: The lowest concentration of the analyte that can be reliably measured. The Limit of Quantification (LOQ) is the lowest point on the standard curve that meets acceptance criteria for accuracy and precision. nih.govakjournals.com
Specificity (Selectivity): The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or other matrix components. virginia.edunih.gov This is evaluated by analyzing blank samples and checking for interferences at the analyte's retention time. akjournals.com
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the target analyte in LC-MS. It must be evaluated to ensure that quantification is not compromised. virginia.edu
A validated method ensures that the generated concentration data for this compound is accurate, reproducible, and fit for its intended research purpose.
Isotope-Labeled Analogs in Metabolic Tracing Studies
Following a comprehensive search of scientific literature and databases, no specific studies were identified that utilized isotope-labeled analogs of this compound for the purpose of metabolic tracing. Research into the metabolic pathways and biotransformation of this particular compound using isotopically labeled tracers, such as those incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C), does not appear to be publicly available.
While the use of stable isotope labeling is a well-established and powerful technique in the broader field of steroid hormone research for elucidating metabolic fates and quantifying metabolites with high precision and accuracy, its direct application to this compound has not been documented in the reviewed literature. Such studies, were they to exist, would be instrumental in providing detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. The synthesis of a labeled version of this compound would be the foundational step for any such metabolic investigation.
Typically, in the study of other corticosteroids, isotope-labeled analogs serve as internal standards in quantitative mass spectrometry-based assays or are administered to track the generation of downstream metabolites. This approach allows researchers to distinguish between endogenous and exogenous steroids and to trace the specific biochemical transformations that occur in vivo or in vitro. However, in the specific case of this compound, there is a notable absence of published research detailing these methodologies.
Therefore, this section cannot be populated with detailed research findings or data tables as per the initial request, due to the lack of available scientific evidence on the metabolic tracing of this compound using isotope-labeled analogs.
Synthetic Methodologies for Research Grade 16α Hydroxycorticosterone 11 Acetate
Total Synthesis Approaches for Structural Elucidation and Reference Standards
The total synthesis of a complex steroid like 16α-hydroxycorticosterone 11-acetate is a formidable undertaking, generally reserved for the unambiguous confirmation of its structure or for the development of novel synthetic routes to steroid backbones. While a specific total synthesis for this exact molecule is not extensively documented in publicly available literature, a plausible strategy can be conceived based on established principles of steroid chemistry.
A hypothetical total synthesis would likely commence from simple, achiral or readily available chiral precursors, building the intricate tetracyclic steroid nucleus through a series of stereocontrolled reactions. Key steps in such a synthesis would include:
Construction of the A/B Ring System: This could be achieved through a variety of methods, including Robinson annulation or Diels-Alder reactions, to establish the trans-fusion of the cyclohexane (B81311) rings.
Formation of the C/D Ring System: Subsequent annulation strategies would be employed to append the C and D rings, often involving intramolecular aldol (B89426) condensations or radical cyclizations.
Introduction of Stereocenters: The numerous chiral centers of the corticosterone (B1669441) backbone would be meticulously installed using asymmetric catalysis, chiral auxiliaries, or substrate-controlled reactions.
Functional Group Installation: The characteristic functional groups of this compound, including the C3-ketone, the Δ4 double bond, the C11-hydroxyl (which is later acetylated), the C16α-hydroxyl, the C17-dihydroxyacetone side chain, and the C18- and C19-methyl groups, would be introduced at appropriate stages of the synthesis. The introduction of the 16α-hydroxyl group often proves to be a significant challenge, requiring highly stereoselective methods.
Semi-Synthesis from Readily Available Steroid Precursors
Semi-synthesis, which starts from abundant, naturally occurring steroids, is the most common and economically viable method for producing this compound. This approach leverages the pre-existing and correctly configured steroid nucleus of a readily available starting material, such as hydrocortisone (B1673445) or prednisolone.
A representative semi-synthetic route might involve the following key transformations:
Introduction of the 16α-hydroxyl group: This is a crucial step and can be accomplished through several chemical methods. One common strategy involves the formation of a Δ16-enol acetate (B1210297) or enol ether from a 16-ketosteroid precursor, followed by epoxidation and subsequent regioselective opening of the epoxide with a suitable nucleophile to yield the 16α-hydroxyl group.
Protection of existing functional groups: To ensure the selective modification of the desired positions, other reactive functional groups, such as the C3-ketone and the C11- and C21-hydroxyl groups, may need to be protected using appropriate protecting groups.
Acetylation of the C11-hydroxyl group: The C11-hydroxyl group can be selectively acetylated using acetic anhydride (B1165640) in the presence of a suitable catalyst. google.com The reaction conditions can be optimized to favor the formation of the 11-acetate over other possible acetylation products. google.com For instance, the use of potassium acetate in a mixed solvent system of tetrahydrofuran (B95107) and acetone (B3395972) has been reported for the 21-acetylation of corticosteroids, and similar principles could be applied for selective 11-acetylation with appropriate substrate and reagent selection. google.com
Deprotection: In the final steps, any protecting groups are removed to unveil the target molecule, this compound.
A patent for the preparation of 16α-hydroxyprednisolone, a closely related compound, describes a multi-step process starting from 16,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione-21-acetate. google.compatsnap.com This process involves halogenation, dehalogenation, and hydrolysis to yield the final product. google.compatsnap.com Such strategies highlight the intricate nature of these semi-synthetic routes.
Biocatalytic Synthesis using Engineered Microorganisms or Enzymes (e.g., specific CYP enzymes)
Biocatalysis offers a powerful and increasingly popular alternative to traditional chemical synthesis for the production of corticosteroids. This methodology utilizes whole microorganisms or isolated enzymes to perform highly specific and stereoselective transformations on steroid substrates.
For the synthesis of this compound, a biocatalytic approach could involve two key enzymatic reactions: 16α-hydroxylation and 11-acetylation.
16α-Hydroxylation:
A significant amount of research has focused on the microbial 16α-hydroxylation of steroids. Certain strains of fungi and bacteria are known to possess cytochrome P450 (CYP) enzymes capable of introducing a hydroxyl group at the 16α-position with high selectivity. For example, Streptomyces roseochromogenes has been shown to effectively hydroxylate various steroid substrates at the 16α-position. mdpi.com
More recently, specific CYP enzymes have been identified and characterized for their 16α-hydroxylating activity. For instance, CYP154C5 from Nocardia farcinica has demonstrated highly selective 16α-hydroxylation of pregnanes and androstanes. nih.gov The use of engineered microorganisms expressing these specific CYP enzymes can lead to efficient and clean production of 16α-hydroxylated steroids. nih.gov Another study identified a 2-oxoglutarate-dependent dioxygenase (16DOX) from potato that catalyzes the 16α-hydroxylation of hydroxycholesterols. nih.gov
A study demonstrated the feasibility of a coupled biotransformation process to produce 16α-hydroxyprednisolone from hydrocortisone. mdpi.com This was achieved by using whole cells of Arthrobacter simplex for the 1,2-dehydrogenation and Streptomyces roseochromogenes for the 16α-hydroxylation. mdpi.com A maximum yield of 68.8% of 16α-hydroxyprednisolone was obtained by co-culturing the two microorganisms. mdpi.com This approach could be adapted to produce 16α-hydroxycorticosterone.
11-Acetylation:
While chemical acetylation is common, enzymatic acetylation offers the potential for greater selectivity and milder reaction conditions. A strain of the anaerobic bacterium Clostridium sporogenes has been found to produce an enzyme capable of selectively acetylating the 21-hydroxyl group of certain corticosteroids. nih.gov Although this specific enzyme targets the C21 position, the principle of enzymatic acetylation in steroid synthesis is established. nih.gov Further research could identify or engineer enzymes with selectivity for the C11-hydroxyl group.
A biocatalytic strategy for this compound could involve a two-step process:
Fermentation of a suitable corticosterone precursor with an engineered microorganism expressing a 16α-hydroxylating CYP enzyme.
Subsequent enzymatic acetylation of the C11-hydroxyl group of the resulting 16α-hydroxycorticosterone using a specific acetyltransferase.
This biocatalytic approach holds great promise for the development of sustainable and efficient manufacturing processes for complex research-grade steroids.
Applications in Advanced Steroid Research
Utilization as a Biochemical Probe for Enzyme Characterization
The introduction of a hydroxyl group at the 16α position and an acetate (B1210297) group at the C11 position of the corticosterone (B1669441) backbone suggests that 16α-Hydroxycorticosterone 11-Acetate could serve as a specialized biochemical probe for characterizing enzymes involved in steroid biosynthesis and metabolism. The presence of the 16α-hydroxyl group is particularly significant, as 16α-hydroxylation is a known metabolic pathway for various steroids.
As a biochemical probe, this compound could be used to investigate the substrate specificity and inhibitory potential towards key steroidogenic enzymes. For instance, it could be tested against enzymes such as 11β-hydroxysteroid dehydrogenases (11β-HSDs), which are crucial for regulating the activity of glucocorticoids. The 11-acetate group would likely be cleaved by esterases in biological systems, releasing 16α-hydroxycorticosterone, which could then interact with target enzymes.
Research on related hydroxylated steroids has demonstrated their modulatory effects on steroidogenic enzymes. For example, studies have shown that certain 18-hydroxylated steroids can influence the activity of aldosterone (B195564) synthase and 11β-hydroxylase. usbio.netnih.gov By extension, this compound could be employed in similar assays to elucidate the structure-activity relationships of these enzymes. The introduction of a hydroxyl group at the 16α position could alter the binding affinity and orientation of the steroid within the enzyme's active site, providing valuable insights into the enzyme's topology and catalytic mechanism.
Table 1: Potential Enzyme Targets for this compound as a Biochemical Probe
| Enzyme | Potential Interaction/Information Gained |
|---|---|
| 11β-Hydroxysteroid Dehydrogenases (11β-HSDs) | Investigation of substrate specificity and potential inhibition. |
| Aldosterone Synthase (CYP11B2) | Assessment of the impact of 16α-hydroxylation on substrate binding and activity. |
| Steroid 16α-hydroxylase (CYP3A family) | Use as a potential inhibitor or competitive substrate to characterize enzyme kinetics. |
| Esterases | Characterization of esterase activity responsible for the deacetylation at the C11 position. |
This table is illustrative and based on the potential interactions of the compound's structural features with known steroidogenic enzymes.
Role as an Analytical Reference Standard in Steroid Profiling Research
In the field of steroidomics, which involves the comprehensive analysis of steroids in biological systems, the availability of pure and well-characterized reference standards is paramount. researchgate.net Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are routinely used for the separation and quantification of a multitude of steroid metabolites. researchgate.netnih.gov The accuracy of these analyses heavily relies on the use of authentic standards for calibration and identification.
This compound, as a synthetically accessible and stable derivative, is well-suited for use as an analytical reference standard. Its defined chemical structure and molecular weight would allow for the unambiguous identification and quantification of this specific metabolite in complex biological matrices like urine, plasma, and tissue extracts. The use of such a standard is crucial for establishing reliable analytical methods for steroid profiling studies. nih.gov
The presence of the 11-acetate group also makes it a useful tool for validating and optimizing sample preparation methods that involve ester hydrolysis. Researchers can use this compound to assess the efficiency of enzymatic or chemical hydrolysis steps designed to cleave acetate and other ester groups from steroid conjugates prior to analysis.
Table 2: Physicochemical Properties of this compound Relevant to its Use as an Analytical Standard
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C23H32O6 | mdpi.com |
| Molecular Weight | 404.5 g/mol | mdpi.com |
| CAS Number | Not readily available | |
| Purity | Typically >98% for reference standards |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ethyl acetate. mdpi.com | mdpi.com |
Data obtained from commercial supplier information.
Contribution to Understanding Broader Steroid Metabolism and Homeostasis
The administration of this compound to in vitro or in vivo models could help to identify the enzymes responsible for its synthesis and further metabolism. Following the metabolic fate of this compound would reveal downstream metabolites and shed light on the substrate preferences of various steroid-metabolizing enzymes. This information is valuable for constructing more comprehensive metabolic maps of steroidogenesis.
Furthermore, alterations in the levels of 16α-hydroxylated steroids have been associated with certain clinical conditions. While specific links for 16α-Hydroxycorticosterone are not well-documented, the broader class of hydroxylated steroids is of clinical interest. Research into the metabolism of this compound could, therefore, contribute to a better understanding of the biochemical basis of these conditions and potentially lead to the discovery of new biomarkers.
Future Directions and Emerging Research Avenues
Elucidating Undefined Enzymatic Steps in its Biotransformation
The biotransformation of 16α-Hydroxycorticosterone 11-Acetate within the body is presumed to involve a series of enzymatic reactions, many of which remain to be definitively characterized. A primary focus of future research will be to identify and characterize the specific enzymes responsible for its metabolism.
The initial de-acetylation at the C11 position is a probable first step, converting the molecule to 16α-Hydroxycorticosterone. The class of enzymes responsible for this hydrolysis, likely esterases, needs to be identified. Subsequent metabolism would then act on the 16α-hydroxycorticosterone core.
A key enzymatic step is the 16α-hydroxylation itself. While the synthesis of this compound is artificial, understanding how the body might further metabolize this structure is crucial. Research into bacterial steroid hydroxylases has identified enzymes like CYP154C5 from Nocardia farcinica IFM 10152, which exhibits high selectivity for 16α-hydroxylation of various steroid substrates. nih.gov While this is a microbial enzyme, it provides a model for the type of enzymatic activity that could be investigated in human tissues. In mammals, steroid 16α-hydroxylase is a liver microsomal cytochrome P450 enzyme that acts on a broad spectrum of steroids. harvard.edu Further investigation is needed to determine which specific human cytochrome P450 isozymes, such as those from the CYP2 or CYP3A families, might be involved in the metabolism of 16α-hydroxycorticosteroids. harvard.eduwikipedia.org
Another critical enzyme family in corticosteroid metabolism is the hydroxysteroid dehydrogenases (HSDs). proteopedia.org The 11β-hydroxysteroid dehydrogenase (11β-HSD) system, which interconverts cortisol and cortisone (B1669442), is a potential site of interaction. nih.gov Specifically, the activity of 11β-HSD type 1 (11β-HSD1), which converts cortisone to active cortisol, could be modulated by or act upon 16α-hydroxycorticosterone. nih.gov Similarly, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are involved in the metabolism of sex steroids and could potentially interact with this compound. wikipedia.orgnih.gov The enzyme 16α-hydroxysteroid dehydrogenase is known to catalyze the reaction between a 16α-hydroxysteroid and a 16-oxosteroid, and its role in the metabolism of this compound warrants investigation. wikipedia.org
A study on the biotechnological transformation of hydrocortisone (B1673445) to 16α-hydroxyprednisolone demonstrated the coupling of a 1,2-dehydrogenation reaction by Arthrobacter simplex with a 16α-hydroxylation reaction by Streptomyces roseochromogenes. nih.gov This highlights the potential for multiple enzymatic steps, including dehydrogenation, to be involved in the biotransformation of 16α-hydroxylated corticosteroids.
Advanced Metabolomics Studies for Comprehensive Pathway Mapping
To gain a comprehensive understanding of the metabolic fate of this compound, advanced metabolomics approaches are indispensable. These techniques allow for the simultaneous detection and quantification of a wide range of metabolites, providing a detailed snapshot of the metabolic pathways involved. nih.govoup.commdpi.com
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for steroid metabolome analysis, offering high sensitivity and specificity. nih.govnih.govresearchgate.netmdpi.commdpi.com The development of a validated LC-MS/MS method would be a critical first step. This would involve optimizing chromatographic separation and mass spectrometric detection parameters for this compound and its potential metabolites. Such a method would enable researchers to track the appearance and disappearance of various metabolic products over time in in vitro and in vivo systems.
Urine steroid metabolomics, in particular, offers a non-invasive window into systemic steroid metabolism. oup.comnih.gov Analysis of urine samples after administration of this compound could reveal a comprehensive profile of its metabolites, including conjugated forms (e.g., glucuronides and sulfates) which are common in steroid excretion.
By applying these metabolomic strategies, researchers can construct a detailed metabolic map for this compound. This map would not only identify the primary metabolic products but also elucidate the sequence of enzymatic reactions and the relative importance of different metabolic pathways.
Investigation of Novel Biological Modulators or Interactors
The biological effects of corticosteroids are primarily mediated through their interaction with intracellular receptors, most notably the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). nih.gov A key area of future research is to investigate how this compound and its metabolites interact with these receptors. It is plausible that these compounds could act as agonists, antagonists, or selective receptor modulators, each with distinct downstream effects. nih.gov
Beyond direct receptor binding, the compound and its metabolites could interact with other proteins that modulate corticosteroid signaling. For instance, they could influence the expression or activity of enzymes involved in steroid metabolism, such as the 11β-HSDs. nih.gov The introduction of a 16α-hydroxyl group could also lead to interactions with other, less characterized steroid-binding proteins or nuclear receptors. The introduction of an oxime group into a steroid skeleton, for example, has been shown to enhance the biological activity of the parent compound, suggesting that even small modifications can lead to novel interactions. mdpi.com
Development of High-Throughput Screening Assays for Related Enzymes
To accelerate the discovery of compounds that modulate the metabolism of this compound, the development of high-throughput screening (HTS) assays is essential. These assays would allow for the rapid testing of large chemical libraries for their ability to inhibit or enhance the activity of key enzymes in its metabolic pathway. nih.govoup.comresearchgate.net
A primary target for HTS assay development would be the enzymes responsible for the de-acetylation and subsequent hydroxylation or dehydrogenation of the steroid nucleus. For example, an assay could be designed to screen for inhibitors of the specific cytochrome P450 isozyme that is found to be responsible for further metabolism of the 16α-hydroxycorticosterone core.
The H295R human adrenocortical carcinoma cell line is a well-established in vitro model for studying steroidogenesis and has been used in high-throughput screens to identify chemicals that affect hormone production. nih.gov This cell line could be adapted to study the metabolism of this compound and to screen for modulators of this process.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 16α-Hydroxycorticosterone 11-Acetate, and how can stereochemical integrity be ensured?
- Methodology : Use sequential protection-deprotection strategies for hydroxyl groups. For example, tosylation with tosyl chloride (activated by DMAP and triethylamine) followed by acetylation with acetic anhydride can achieve regioselective modifications. Maintain anhydrous conditions (e.g., dimethylformamide) and monitor reaction progress via TLC or HPLC. Stereochemical control requires chiral catalysts or enzymatic methods, as seen in analogous steroid syntheses .
- Validation : Confirm stereochemistry using -NMR coupling constants, -NMR, and X-ray crystallography (if crystalline). Compare retention times with reference standards in HPLC .
Q. How should researchers validate the purity and identity of this compound for use as a reference standard?
- Methodology : Employ orthogonal analytical techniques:
- HPLC : Use C-18 columns with ethanol/water gradients (e.g., 50% ethanol at 0.5 mL/min) and UV detection.
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- NMR : Full -, -, and DEPT spectra to verify functional groups and stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different species or experimental models?
- Approach :
- Comparative Studies : Test the compound in parallel across species (e.g., elasmobranchs vs. mammals) to assess receptor specificity. Use competitive binding assays with radiolabeled ligands (e.g., -corticosterone) to quantify affinity shifts .
- Mechanistic Profiling : Apply CRISPR/Cas9 knockout models to eliminate suspected off-target receptors (e.g., glucocorticoid receptors) and isolate direct effects .
- Data Analysis : Use ANOVA or mixed-effects models to account for interspecies variability. Report effect sizes and confidence intervals to contextualize discrepancies .
Q. What strategies are effective for radiolabeling this compound to enable pharmacokinetic or molecular imaging studies?
- Methodology :
- Fluorine-18 Labeling : React the tosyl precursor with -fluoride via nucleophilic substitution (110°C, 10 min in anhydrous DMF). Purify using C-18 Sep-Pak columns and hydrolyze protecting groups with NaOMe/methanol .
- Tritiation : Catalytic reduction with -gas under Pd/C catalysis, followed by HPLC purification .
- Validation : Confirm radiochemical purity (>95%) via radio-HPLC and assess stability in biological matrices (e.g., plasma, lung homogenate) .
Q. How can researchers address challenges in quantifying this compound in complex biological matrices due to matrix interference or low abundance?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate the compound from lipids and proteins.
- LC-MS/MS : Optimize MRM transitions (e.g., m/z 404.5 → 345.3 for Hydrocortisone Acetate analogs) with isotope dilution (e.g., -labeled internal standards) to enhance sensitivity .
Methodological Notes for Experimental Design
- Contradiction Mitigation : When conflicting data arise (e.g., receptor binding vs. in vivo activity), prioritize in situ hybridization or immunohistochemistry to localize target tissues and validate pathways .
- Ethical Compliance : For animal studies, adhere to ICH guidelines for impurity profiling and FDA regulations for reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
